4-Methyl-3-(1-methylethyl)benzenamine

Description

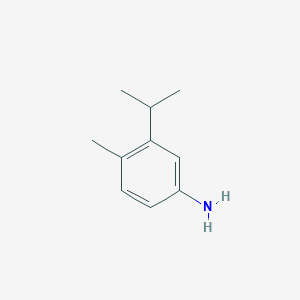

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7(2)10-6-9(11)5-4-8(10)3/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCLWCGJHOMCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625268 | |

| Record name | 4-Methyl-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5266-84-2 | |

| Record name | 4-Methyl-3-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Methyl-3-(1-methylethyl)benzenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis protocols for 4-Methyl-3-(1-methylethyl)benzenamine, an important organic intermediate. The following sections detail the primary synthesis routes, experimental procedures, and quantitative data to support researchers in the replication and optimization of these methods.

Core Synthesis Pathway: Friedel-Crafts Alkylation of m-Toluidine

The most prominently documented method for the synthesis of this compound, also known as 3-methyl-4-isopropylaniline, involves the Friedel-Crafts alkylation of m-toluidine. This approach utilizes an isopropylating agent in the presence of a strong acid catalyst.

A key patented method outlines a process that offers high product quality and good stability, making it suitable for potential industrial applications.[1] The synthesis is presented as a two-step process: an initial alkylation reaction followed by separation and purification.[1]

Logical Workflow of the Primary Synthesis Route

Caption: General workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation using a Jet Mixer and Quartz Reaction Tube

This protocol is based on a patented method designed for controlled synthesis with high yield and minimal by-products.[1]

Step 1: Preparation of Reactants

-

Component 1: Dissolve m-toluidine in a sulfuric acid solution with a mass concentration of 50-98%.[1]

-

Component 2: Prepare the isopropylating agent (isopropanol or 2-chloropropane) in a separate container.[1]

Step 2: Alkylation Reaction

-

Simultaneously feed Component 1 and Component 2 into a jet mixer at a flow rate ratio of 5-10:1.[1]

-

Maintain the mixing temperature between 10-35 °C.[1]

-

Pass the resulting mixture through a quartz reaction tube packed with a solid acid catalyst.[1] The solid acid catalyst can be a solid super-strong acid containing sulfate radicals, supported on iron sesquioxide, zirconium dioxide, or titanium dioxide.[1]

-

Maintain the reaction temperature within the quartz tube between 60-95 °C, with an optimal range of 70-90 °C.[1]

-

The residence time in the reaction tube should be between 10-45 seconds.[1]

Step 3: Separation and Purification

-

Cool the reactant liquor to 10-30 °C.[1]

-

Adjust the pH of the solution to 7-10 using an alkaline solution (either organic or inorganic base aqueous solution).[1]

-

Filter the solution.[1]

-

Extract the filtrate with an organic solvent.[1]

-

Wash the organic layer and then remove the solvent by concentrating under reduced pressure.[1]

-

Perform rectification of the concentrate, collecting the fraction at 130-140 °C to obtain the final product.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the described synthesis protocol.

| Parameter | Value | Reference |

| Reactants | ||

| m-Toluidine to Sulfuric Acid Ratio | Component 1 | [1] |

| Isopropylating Agent | Isopropanol or 2-Chloropropane | [1] |

| Reaction Conditions | ||

| Mixing Temperature | 10-35 °C | [1] |

| Reaction Temperature | 60-95 °C (Optimal: 70-90 °C) | [1] |

| Residence Time | 10-45 seconds | [1] |

| Purification | ||

| Final Product Collection Temperature | 130-140 °C (during rectification) | [1] |

Alternative Synthesis Strategies

While the Friedel-Crafts alkylation of m-toluidine is a well-documented route, other general methods for the synthesis of isopropylanilines could be adapted for this compound. These include:

-

Catalytic Hydrogenation of Nitro-Isopropyl Derivatives: This method involves the nitration of an appropriate isopropyl-substituted benzene ring followed by catalytic hydrogenation to reduce the nitro group to an amine.[2]

-

Amination of Isopropylbenzene Derivatives: This approach utilizes methods like the Buchwald-Hartwig amination or Ullmann coupling, where a halogenated isopropylbenzene derivative reacts with an amine source in the presence of a catalyst.[2]

Conceptual Diagram of Alternative Synthesis Routes

Caption: Conceptual overview of alternative synthesis strategies for substituted anilines.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited patents and literature for further details and to adapt these methodologies to their specific laboratory or industrial requirements.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 4-Methyl-3-(propan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-methyl-3-(propan-2-yl)aniline. The information is compiled from various scientific sources to support research and development activities.

Chemical Identity and Structure

-

IUPAC Name: 3-Methyl-4-(propan-2-yl)aniline

-

Synonyms: 4-Isopropyl-3-methylaniline, 3-methyl-4-isopropylaniline

-

Molecular Formula: C₁₀H₁₅N[1]

-

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-methyl-3-(propan-2-yl)aniline and its hydrochloride salt.

| Property | Value | Compound Form | Source(s) |

| Molecular Weight | 149.23 g/mol | Free Base | [1] |

| Melting Point | 223 °C | Hydrochloride Salt | [2] |

| Boiling Point | Data not available | Free Base | |

| pKa | Data not available | Free Base | |

| Solubility in Water | Slightly soluble (9.9 g/L) | Hydrochloride Salt | [2] |

| LogP (XLogP3) | 2.8 | Free Base (Computed) | [1] |

Experimental Protocols

3.1. Synthesis

A general method for the preparation of 3-methyl-4-isopropylaniline is outlined in patent literature.[3] The process involves the isopropylation of m-toluidine.

-

Reaction Scheme: m-toluidine is reacted with an isopropylation agent in the presence of a sulfuric acid solution.

-

Procedure:

-

m-toluidine is dissolved in a sulfuric acid solution (50-98% mass concentration) to form component 1.[3]

-

An isopropylation reagent is prepared as component 2.[3]

-

Components 1 and 2 are mixed in a jet mixer at 10-35 °C.[3]

-

The mixture is then passed through a reaction tube at 60-95 °C to facilitate the alkylation reaction.[3]

-

The resulting reaction solution undergoes separation and purification, including neutralization with an alkaline solution, extraction with an organic solvent, and distillation to yield 3-methyl-4-isopropylaniline.[3]

-

3.2. Melting Point Determination (Capillary Method)

This is a standard method for determining the melting point of a solid crystalline compound, such as the hydrochloride salt of 4-methyl-3-(propan-2-yl)aniline.[4][5][6][7][8]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[5]

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[7]

-

The capillary tube is placed in the heating block of the melting point apparatus.[5]

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[6]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7]

-

3.3. Boiling Point Determination (Thiele Tube Method)

For liquid compounds like 4-methyl-3-(propan-2-yl)aniline, the boiling point can be determined using the Thiele tube method, which requires a small amount of the substance.[9][10]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube sealed at one end, heating oil (e.g., mineral oil), heat source.[9][10]

-

Procedure:

-

The liquid sample is placed in the small test tube, and the sealed capillary tube is inverted into it.[10]

-

The test tube is attached to the thermometer and placed in the Thiele tube containing heating oil.[10]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[10]

-

As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the open end of the capillary tube.[9]

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[9]

-

3.4. pKa Determination

The acid dissociation constant (pKa) of an aniline derivative can be determined experimentally, often through potentiometric titration, or estimated using computational methods.[11][12][13][14][15]

-

Potentiometric Titration:

-

A solution of the amine is prepared in a suitable solvent (e.g., water or a water-alcohol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored with a pH meter as the acid is added.

-

A titration curve of pH versus the volume of titrant added is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the amine.

-

-

Computational Methods:

-

The structure of the molecule is optimized using quantum chemical calculation methods (e.g., DFT or semi-empirical methods like PM3).[11][12]

-

Properties such as the electron population on the nitrogen atom are calculated.[11]

-

These calculated properties are then used in linear free-energy relationships to predict the pKa value.[11]

-

3.5. Solubility Determination

The solubility of an aniline derivative can be determined by various methods, including the shake-flask method.

-

Procedure (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water) in a flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility of the compound at that temperature.

-

Visualizations

4.1. Synthesis Workflow

Caption: Synthesis workflow for 4-methyl-3-(propan-2-yl)aniline.

4.2. Physicochemical Property Determination Workflow

Caption: General workflow for physicochemical property determination.

References

- 1. 4-Isopropyl-3-methylaniline | C10H15N | CID 2796271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4534-11-6 CAS MSDS (3-METHYL-4-ISOPROPYLANILINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CN105622428A - Preparation method of 3-methyl-4-isopropylaniline - Google Patents [patents.google.com]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. davjalandhar.com [davjalandhar.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. afit.edu [afit.edu]

- 14. journaleras.com [journaleras.com]

- 15. journaleras.com [journaleras.com]

An In-Depth Technical Guide to 4-Methyl-3-(1-methylethyl)benzenamine (CAS 5266-84-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-(1-methylethyl)benzenamine (CAS 5266-84-2), also known as 3-isopropyl-4-methylaniline. This document consolidates available data on its chemical and physical properties, synthesis, and safety information. While specific experimental spectroscopic data and detailed biological activity for this compound are not widely published, this guide presents information on closely related analogs and general characteristics of substituted anilines to provide a foundational understanding for research and development activities.

Chemical and Physical Properties

This compound is an aromatic amine with a molecular formula of C₁₀H₁₅N and a molecular weight of 149.24 g/mol .[1] Its structure features a benzene ring substituted with a methyl group, an isopropyl group, and an amino group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5266-84-2 | |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.24 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3-Isopropyl-4-methylaniline, 4-Methyl-3-(propan-2-yl)aniline, 3-isopropyl-4-methylbenzenamine | [1] |

| XLogP3 | 2.8 | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

| Heavy Atom Count | 11 | |

| Complexity | 120 | [1] |

Synthesis

The primary synthetic route to this compound described in the literature is the Friedel-Crafts alkylation of m-toluidine (3-methylaniline).[2][3]

Experimental Protocol: Friedel-Crafts Alkylation of m-Toluidine

Materials:

-

m-Toluidine

-

Isopropylating agent (e.g., isopropanol, 2-propyl halide)

-

Strong acid catalyst (e.g., sulfuric acid, solid acid catalyst)[2][3]

-

Solvent (if necessary)

-

Neutralizing agent (e.g., sodium hydroxide solution)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A solution of m-toluidine is prepared in a suitable reactor, often with the addition of a strong acid catalyst.[2]

-

Addition of Alkylating Agent: The isopropylating agent is added to the reaction mixture. The reaction is typically carried out at an elevated temperature.[2][3]

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled and neutralized with a base.[3]

-

Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation or chromatography to yield pure this compound.[3]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | Predicted/Analogous Data |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), Isopropyl CH (septet, δ ~3.0 ppm), Methyl protons (singlet, δ ~2.2 ppm), Isopropyl CH₃ (doublet, δ ~1.2 ppm), Amino protons (broad singlet, variable ppm). |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Isopropyl CH (δ ~30-35 ppm), Methyl carbon (δ ~15-20 ppm), Isopropyl CH₃ (δ ~20-25 ppm). |

| IR (Infrared) | N-H stretching (two bands for primary amine, ~3300-3500 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2850-3000 cm⁻¹), C=C aromatic stretching (~1450-1600 cm⁻¹), N-H bending (~1600 cm⁻¹). |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 149. A prominent fragment would be the loss of a methyl group from the isopropyl substituent ([M-15]⁺) at m/z 134. |

Biological Activity and Potential Applications

Specific biological activity and signaling pathway information for this compound are not currently published. However, the aniline scaffold is a common motif in medicinal chemistry, and substituted anilines have been investigated for a wide range of biological activities.

Substituted anilines are known to be intermediates in the synthesis of various pharmaceuticals and agrochemicals. For instance, some anilino-substituted pyrimidines and quinazolines have shown potent anticancer activity by targeting kinases.[4] Additionally, certain salicylanilide derivatives containing an isopropyl group have demonstrated antibacterial activity.[5]

The biological effects of aniline derivatives are highly dependent on their substitution pattern. Therefore, this compound could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is required to elucidate its specific biological targets and mechanisms of action.

Diagram 2: Potential Research & Development Logic

Caption: Logical workflow for the development of drug candidates.

Safety and Handling

Detailed toxicity data for this compound is not available. However, as with all aniline derivatives, it should be handled with caution. Anilines, as a class, can be toxic if swallowed, in contact with skin, or if inhaled.[6] They can cause skin and eye irritation.[6]

Table 3: General Safety Precautions for Substituted Anilines

| Precaution | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection. |

| Ventilation | Use only in a well-ventilated area or under a chemical fume hood.[2][7] |

| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.[2][6] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7] |

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a substituted aniline with potential as a building block in the development of new chemical entities for various applications, including pharmaceuticals and agrochemicals. While comprehensive experimental data for this specific compound is limited, this guide provides a foundational understanding based on available information and data from related structures. Further research is warranted to fully characterize its spectroscopic properties, elucidate its biological activity, and establish a detailed safety profile.

References

- 1. 4-Isopropyl-3-methylaniline | C10H15N | CID 2796271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. CN105622428A - Preparation method of 3-methyl-4-isopropylaniline - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of 4-Methyl-3-(1-methylethyl)benzenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-(1-methylethyl)benzenamine, also known as 3-isopropyl-4-methylaniline, is an aromatic amine with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, based on established principles of organic chemistry and data from structurally similar compounds. Due to the limited availability of specific quantitative data for this exact molecule, this guide also furnishes a detailed experimental protocol for determining its solubility, empowering researchers to generate precise data for their specific applications.

Predicted Solubility Profile

Based on the general principles of "like dissolves like" and the known behavior of aromatic amines, the solubility of this compound in various organic solvents can be predicted. The presence of a nonpolar benzene ring and alkyl substituents (methyl and isopropyl groups) suggests good solubility in nonpolar and moderately polar organic solvents. Conversely, the presence of the polar amine (-NH2) group, capable of hydrogen bonding, might impart some solubility in more polar solvents, although the bulky alkyl groups may sterically hinder this interaction.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | Favorable van der Waals interactions with the aromatic ring and alkyl groups. |

| Moderately Polar Aprotic | Diethyl Ether, Dichloromethane | High | Good balance of nonpolar and polar interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The polar amine group can interact with the polar solvent, while the nonpolar part of the molecule is still significant. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The amine group can participate in hydrogen bonding with the alcohol's hydroxyl group. |

| Highly Polar | Water | Very Low | The large hydrophobic structure of the molecule outweighs the hydrogen bonding capability of the amine group. |

Experimental Protocol for Solubility Determination: Gravimetric Method

To obtain precise quantitative solubility data, a well-defined experimental protocol is essential. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[6][7]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or shaker

-

Vials with screw caps

-

Syringe filters (0.45 µm pore size)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Desiccator

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed glass syringe to prevent precipitation upon cooling.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dishes containing the filtered saturated solutions in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute.

-

Continue the evaporation process until all the solvent has been removed and the weight of the dish with the residue is constant.

-

-

Data Analysis:

-

Cool the evaporation dishes in a desiccator to room temperature before weighing.

-

Weigh the dishes containing the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: A flowchart of the gravimetric method for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding of its behavior in various organic solvents can be derived from the principles of organic chemistry and data on analogous compounds. It is anticipated to be highly soluble in nonpolar and moderately polar organic solvents and poorly soluble in water. For applications requiring precise solubility values, the provided detailed gravimetric method offers a robust experimental protocol. This guide serves as a valuable resource for researchers and professionals, enabling informed solvent selection and facilitating the successful application of this compound in their work.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. 3-ISOPROPYLANILINE CAS#: 5369-16-4 [amp.chemicalbook.com]

- 3. kmchemistry.com [kmchemistry.com]

- 4. philadelphia.edu.jo [philadelphia.edu.jo]

- 5. chembk.com [chembk.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

In-Depth Technical Guide: Health and Safety Information for 4-methyl-3-(propan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for compliance purposes. All personnel handling this chemical should be properly trained and equipped.

Executive Summary

This technical guide provides a comprehensive overview of the available health and safety information for 4-methyl-3-(propan-2-yl)aniline (CAS No. 21902-42-9). Due to the limited specific toxicological data for this compound, this guide incorporates data from a structurally similar surrogate, 4-isopropylaniline (CAS No. 99-88-7), to provide a more complete hazard profile. Information is presented in clearly structured tables, with detailed experimental protocols for key toxicity endpoints based on OECD guidelines. Additionally, a proposed metabolic pathway for N-alkylanilines is visualized to aid in understanding its potential biotransformation.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | 4-methyl-3-(propan-2-yl)aniline | N/A |

| CAS Number | 21902-42-9 | N/A |

| Molecular Formula | C₁₀H₁₅N | N/A |

| Molecular Weight | 149.23 g/mol | N/A |

| Appearance | No data available | N/A |

| Boiling Point | No data available | N/A |

| Melting Point | No data available | N/A |

| Flash Point | No data available | N/A |

| Solubility | No data available | N/A |

Hazard Identification and Classification

The primary hazards associated with aromatic amines like 4-methyl-3-(propan-2-yl)aniline include acute toxicity via oral, dermal, and inhalation routes, as well as skin and eye irritation. The GHS classification for the surrogate, 4-isopropylaniline, is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for the surrogate compound, 4-isopropylaniline.

Table 4.1: Acute Toxicity Data for 4-Isopropylaniline

| Endpoint | Species | Route | Value | Source |

| LD50 | Rat | Oral | 985 mg/kg | [1] |

| LD50 | Rat | Dermal | 1015 mg/kg | [1] |

Table 4.2: Genotoxicity and Carcinogenicity Data for 4-Isopropylaniline

| Test | System | Result | Source |

| Mutagenicity | Not specified | No information available | [1] |

| Carcinogenicity | IARC, NTP, ACGIH, OSHA | Not listed as a carcinogen | [1] |

Table 4.3: Reproductive and Developmental Toxicity for 4-Isopropylaniline

| Endpoint | Species | Effect | Source |

| Reproductive Effects | Not specified | No information available | [1] |

Experimental Protocols

The following are detailed methodologies for key toxicological assessments based on OECD guidelines, which would be appropriate for evaluating the safety of 4-methyl-3-(propan-2-yl)aniline.

Acute Oral Toxicity (Based on OECD Guideline 401)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Test Animal: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females.

Procedure:

-

Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. A suitable vehicle may be used if the substance is not soluble in water. At least three dose levels are used, with a sufficient number of animals at each dose (typically 5 of each sex).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals (decedents and survivors) undergo a gross necropsy at the end of the study.

-

Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Toxicity (Based on OECD Guideline 402)

Objective: To determine the acute dermal toxicity (LD50) of a substance.

Test Animal: Healthy, young adult rats or rabbits with healthy, intact skin.

Procedure:

-

Preparation of Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure: The exposure period is 24 hours.

-

Removal: After 24 hours, the dressing is removed, and the skin is washed to remove any residual test substance.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals undergo a gross necropsy.

-

Data Analysis: The dermal LD50 is calculated.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

Test Animal: Albino rabbits.

Procedure:

-

Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin.

-

Exposure: The patch is covered with a gauze dressing for 4 hours.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a graded scale.

-

Reversibility: The reversibility of any observed effects is assessed over a 14-day observation period.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Test Animal: Albino rabbits.

Procedure:

-

Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The reactions are scored.

-

Reversibility: The reversibility of any observed effects is assessed over a 21-day observation period.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

Objective: To assess the mutagenic potential of a substance.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Procedure:

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).

-

Exposure: The test substance is incubated with the bacterial strains in a suitable medium.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Proposed Metabolic Pathway and Experimental Workflow

The metabolic fate of 4-methyl-3-(propan-2-yl)aniline is likely to follow the general pathways of other N-alkylanilines, primarily involving cytochrome P450-mediated oxidation.

Caption: Proposed metabolic pathway for 4-methyl-3-(propan-2-yl)aniline.

Caption: Tiered experimental workflow for toxicological assessment.

Conclusion

4-methyl-3-(propan-2-yl)aniline should be handled with caution due to the potential for acute toxicity, and skin and eye irritation, based on data from the surrogate compound 4-isopropylaniline. There is currently insufficient data to assess its mutagenic, carcinogenic, or reproductive toxicity potential. The provided experimental protocols, based on OECD guidelines, offer a framework for a comprehensive toxicological evaluation. The proposed metabolic pathway highlights potential routes of biotransformation that may contribute to its toxicological profile. Researchers and drug development professionals should implement appropriate engineering controls, personal protective equipment, and handling procedures to minimize exposure.

References

The Synthesis of Substituted Anilines: A Technical Guide for Advancing Chemical Research and Development

An authoritative overview of pivotal synthetic methodologies for the preparation of substituted anilines, offering in-depth analysis for researchers, scientists, and professionals in drug development. This guide details core synthetic strategies, from classical approaches to modern catalytic systems, complete with experimental protocols and comparative data to inform laboratory practice.

Substituted anilines are a cornerstone of modern chemistry, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, dyes, and advanced materials. The strategic introduction of substituents onto the aniline scaffold is a critical endeavor, enabling the fine-tuning of molecular properties and biological activity. This technical guide provides a comprehensive review of the most significant and widely employed methods for the synthesis of this vital class of compounds.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of C-N bonds, offering mild and versatile pathways to a wide range of substituted anilines. The Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions are preeminent among these methodologies.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates.[1][2] This reaction is prized for its broad substrate scope and functional group tolerance.[1][2] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aniline and regenerate the catalyst.[1][3]

Key to the success of the Buchwald-Hartwig amination is the choice of phosphine ligands, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[3] Bidentate phosphine ligands like BINAP and DPPF were early breakthroughs, enabling the coupling of primary amines.[1] More recently, bulky, electron-rich monophosphine ligands have further expanded the scope of this reaction to include less reactive aryl chlorides.[3]

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 98 |

| 4-Bromobenzonitrile | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 95 |

| 1-Iodonaphthalene | n-Hexylamine | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ | t-BuOH | 80 | 92 |

| 2-Chloropyridine | Piperidine | Pd₂(dba)₃ (0.5) | RuPhos (1) | K₂CO₃ | Toluene | 100 | 99 |

To an oven-dried Schlenk tube is added Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (14.3 mg, 0.03 mmol, 3 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol). The tube is evacuated and backfilled with argon. Anisole (1.0 mL), 4-bromoanisole (187 mg, 1.0 mmol), and aniline (102 µL, 1.1 mmol) are added via syringe. The reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with diethyl ether (10 mL), filtered through Celite, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the title compound.

Copper-Catalyzed Amination (Ullmann Condensation)

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine. While historically requiring harsh reaction conditions, modern advancements have led to milder protocols with a broader substrate scope, making it a cost-effective alternative to palladium-catalyzed methods.[2][4] The use of ligands such as 1,2-diamines and phenanthrolines can significantly accelerate the reaction and allow for the use of less reactive aryl chlorides.[5]

Recent developments have focused on highly sterically encumbered N¹,N²-diaryl diamine ligands that prevent catalyst deactivation and enable reactions at significantly lower temperatures.[4][6] This has expanded the utility of copper-catalyzed aminations to include a wider array of functionalized and complex molecules.[4]

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Iodotoluene | Pyrrolidine | CuI (5) | L-Proline (10) | K₂CO₃ | DMSO | 90 | 92 |

| 2-Bromopyridine | Aniline | CuI (10) | Phenanthroline (20) | Cs₂CO₃ | Dioxane | 110 | 85 |

| 4-Chlorobenzonitrile | Aqueous NH₃ | CuI (10) | Diamine Ligand (10) | None | Water | 120 | 88 |

| 1-Bromo-4-nitrobenzene | Morpholine | Cu₂O (5) | DMEDA (10) | K₃PO₄ | Toluene | 100 | 94 |

A mixture of 4-iodotoluene (218 mg, 1.0 mmol), pyrrolidine (105 µL, 1.25 mmol), CuI (9.5 mg, 0.05 mmol, 5 mol%), L-proline (11.5 mg, 0.1 mmol, 10 mol%), and K₂CO₃ (276 mg, 2.0 mmol) in DMSO (2 mL) is heated at 90 °C for 24 hours under an argon atmosphere. The reaction mixture is then cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The residue is purified by flash chromatography to give the desired product.

Classical Synthetic Routes

While modern catalytic methods offer significant advantages, classical routes to substituted anilines remain highly relevant, particularly for large-scale industrial synthesis and for specific substitution patterns.

Reduction of Nitroarenes

The reduction of nitroarenes is one of the most established and widely used methods for the synthesis of anilines.[7] This transformation can be achieved using a variety of reducing agents, with the choice often depending on the presence of other functional groups in the molecule.

Common reduction methods include:

-

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as Pd/C, PtO₂, or Raney Nickel with hydrogen gas.[8] It is generally high-yielding and produces water as the only byproduct.

-

Metal/Acid Reductions: Reagents like iron, zinc, or tin in the presence of an acid (e.g., HCl or acetic acid) are effective for reducing nitro groups.[7][9] The Béchamp reduction, using iron and hydrochloric acid, is a classic example.[9]

-

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst (e.g., Pd/C) to effect the reduction.[10]

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Potential Applications of Isopropyl Methyl Anilines in Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl methyl anilines represent a versatile class of substituted aniline monomers with significant potential for the development of advanced polymer materials. Their unique molecular architecture, featuring both isopropyl and methyl substitutions on the aniline ring or the nitrogen atom, allows for the fine-tuning of material properties. This guide explores the prospective applications of these monomers in materials science, focusing on the synthesis and predicted characteristics of their corresponding polymers. The introduction of bulky alkyl groups is anticipated to enhance the processability of resulting polymers, a common challenge with unsubstituted polyaniline, by improving their solubility in common organic solvents.[1][2] This modification, however, is expected to influence the electrical, thermal, and mechanical properties of the materials.[1][3]

Polymer Synthesis

The primary method for polymerizing isopropyl methyl anilines is through chemical oxidative polymerization. This technique involves the oxidation of the monomer in an acidic medium, leading to the formation of a polymer chain. A generalized protocol is provided below, which can be adapted for specific isopropyl methyl aniline isomers.

General Experimental Protocol: Chemical Oxidative Polymerization

Materials:

-

Isopropyl methyl aniline monomer (e.g., N-isopropyl-N-methylaniline, 2-methyl-6-isopropylaniline)

-

Ammonium persulfate (APS) (oxidant)

-

Hydrochloric acid (HCl) (dopant and reaction medium)

-

Methanol (for washing)

-

Deionized water

Procedure:

-

Dissolve the isopropyl methyl aniline monomer in a 1 M HCl solution. The concentration of the monomer can be varied, but a typical starting point is 0.1 M.

-

Cool the monomer solution to 0-5 °C in an ice bath with constant stirring.

-

Separately, prepare a solution of ammonium persulfate (APS) in 1 M HCl. The molar ratio of APS to the monomer is typically 1:1.

-

Slowly add the APS solution dropwise to the cooled monomer solution under continuous stirring.

-

The reaction mixture will gradually change color, indicating the onset of polymerization.

-

Allow the reaction to proceed for 24 hours at 0-5 °C to ensure complete polymerization.

-

After 24 hours, filter the polymer precipitate and wash it thoroughly with deionized water and then with methanol until the filtrate becomes colorless.

-

Dry the resulting polymer powder under vacuum at 60 °C for 24 hours.

Note: Due to the steric hindrance from the isopropyl and methyl groups, the polymerization of these monomers might be slower compared to unsubstituted aniline.[1] Optimization of reaction time, temperature, and oxidant-to-monomer ratio may be necessary to achieve a desirable molecular weight and yield.

Predicted Material Properties and Potential Applications

The incorporation of isopropyl and methyl groups into the polyaniline backbone is expected to significantly alter its material properties. The following sections detail the anticipated characteristics and potential applications of polymers derived from isopropyl methyl anilines.

Enhanced Solubility and Processability

A major drawback of unsubstituted polyaniline is its poor solubility in common organic solvents, which limits its processability.[1] The bulky and nonpolar isopropyl and methyl groups are predicted to disrupt the intermolecular packing of the polymer chains, thereby increasing their solubility. This enhanced solubility would enable easier processing of these polymers into thin films, coatings, and fibers using conventional solution-based techniques.

-

Potential Applications:

-

Printable electronics: Soluble conducting polymers can be formulated into inks for printing electronic circuits, sensors, and displays.

-

Anti-static coatings: Solution-processable conductive polymers can be applied to various surfaces to prevent the buildup of static electricity.

-

Corrosion-resistant coatings: Polyaniline-based coatings are known for their anti-corrosive properties, and improved solubility would facilitate their application.

-

Electrical Properties

The electrical conductivity of polyaniline is known to be sensitive to substitutions on the aromatic ring or the nitrogen atom. The presence of electron-donating alkyl groups can increase the electron density on the polymer backbone. However, the steric hindrance caused by these bulky groups can lead to a twisting of the polymer chain, which disrupts the π-conjugation and ultimately decreases the electrical conductivity.[1][3]

Table 1: Predicted Electrical Properties of Isopropyl Methyl Aniline-Based Polymers

| Polymer | Predicted Conductivity (S/cm) | Potential Applications |

| Poly(N-isopropyl-N-methylaniline) | 10-4 - 10-2 | Gas sensors, Electrochromic devices |

| Poly(2-methyl-6-isopropylaniline) | 10-3 - 10-1 | Anti-static materials, Low-conductivity electrodes |

Thermal Properties

The thermal stability of polyaniline can also be influenced by alkyl substitutions. While the polymer backbone itself is relatively stable, the side groups may be more susceptible to thermal degradation. It is anticipated that polymers of isopropyl methyl anilines will exhibit slightly lower thermal stability compared to unsubstituted polyaniline.

Table 2: Predicted Thermal Properties of Isopropyl Methyl Aniline-Based Polymers

| Polymer | Predicted Decomposition Temperature (°C) | Potential Applications |

| Poly(N-isopropyl-N-methylaniline) | 200 - 250 | Materials for moderate temperature applications |

| Poly(2-methyl-6-isopropylaniline) | 220 - 280 | Components in electronic devices with moderate heat generation |

Mechanical Properties

The mechanical properties of polyaniline films can be brittle. The introduction of flexible alkyl chains can act as an internal plasticizer, potentially improving the flexibility and processability of the resulting polymer films. However, the disruption of intermolecular forces might lead to a decrease in tensile strength and Young's modulus.

Table 3: Predicted Mechanical Properties of Isopropyl Methyl Aniline-Based Polymers

| Polymer | Predicted Tensile Strength (MPa) | Predicted Young's Modulus (GPa) | Potential Applications |

| Poly(N-isopropyl-N-methylaniline) | 20 - 40 | 1.0 - 1.5 | Flexible electronic substrates, Wearable sensors |

| Poly(2-methyl-6-isopropylaniline) | 30 - 50 | 1.2 - 1.8 | Components in flexible displays, Smart textiles |

Visualizations

Logical Flow of Polymer Development

Caption: Workflow for developing and evaluating polymers from isopropyl methyl aniline monomers.

Structure-Property Relationships

Caption: Influence of isopropyl and methyl groups on the properties of polyaniline.

Conclusion

Isopropyl methyl anilines hold considerable promise as monomers for the synthesis of novel conductive polymers with tailored properties. The anticipated improvements in solubility and processability could overcome some of the key limitations of traditional polyaniline, opening up a wider range of applications in fields such as flexible electronics, coatings, and sensors. While the introduction of these alkyl groups is likely to reduce electrical conductivity and thermal stability, the ability to fine-tune these properties through monomer design presents exciting opportunities for the development of next-generation smart materials. Further experimental research is necessary to fully elucidate the quantitative structure-property relationships and to explore the full potential of these promising materials.

References

Methodological & Application

Application Notes and Protocols: 4-Methyl-3-(1-methylethyl)benzenamine as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-(1-methylethyl)benzenamine, also known as 4-isopropyl-3-methylaniline, is a substituted aniline that serves as a valuable precursor in organic synthesis. Its unique substitution pattern makes it a key building block for the creation of complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of this compound in the synthesis of quinoline derivatives, a class of compounds with a broad spectrum of biological activities.

Application: Synthesis of Quinolines via the Doebner-von Miller Reaction

The Doebner-von Miller reaction is a widely used method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1][2] this compound is a suitable substrate for this reaction, leading to the formation of polysubstituted quinolines. These quinoline scaffolds are of significant interest in drug discovery as they are found in a variety of bioactive molecules, including antimalarial, anticancer, and antibacterial agents.[3][4][5][6]

General Reaction Scheme

The overall reaction for the synthesis of a quinoline derivative from this compound using a generic α,β-unsaturated aldehyde is depicted below. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the aromatic quinoline ring system.

Caption: General scheme of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 2,7-Dimethyl-6-(propan-2-yl)quinoline

This protocol describes a representative procedure for the synthesis of a quinoline derivative using this compound and crotonaldehyde via the Doebner-von Miller reaction.

Materials and Equipment

-

This compound (98% purity)

-

Crotonaldehyde (99% purity)

-

Concentrated Hydrochloric Acid (37%)

-

Nitrobenzene (as an oxidizing agent, optional)

-

Sodium Hydroxide (10% aqueous solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 14.9 g (0.1 mol) of this compound.

-

Addition of Acid: Slowly and with stirring, add 20 mL of concentrated hydrochloric acid. The mixture will become warm.

-

Addition of Aldehyde: To the stirred mixture, add 7.0 g (0.1 mol) of crotonaldehyde dropwise over a period of 30 minutes. An exothermic reaction will occur.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 3 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully, neutralize the mixture by adding a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,7-dimethyl-6-(propan-2-yl)quinoline.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of 2,7-dimethyl-6-(propan-2-yl)quinoline.

| Parameter | Value |

| Reactants | |

| This compound | 14.9 g (0.1 mol) |

| Crotonaldehyde | 7.0 g (0.1 mol) |

| Product | |

| Product Name | 2,7-Dimethyl-6-(propan-2-yl)quinoline |

| Theoretical Yield | 19.9 g |

| Actual Yield | 13.9 g |

| Yield (%) | 70% |

| Purity (by GC-MS) | >95% |

| Reaction Conditions | |

| Temperature | 100-110 °C |

| Reaction Time | 3 hours |

Caption: Experimental workflow for quinoline synthesis.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

-

Crotonaldehyde is a lachrymator and is flammable.

-

Nitrobenzene (if used) is toxic and readily absorbed through the skin.

Conclusion

This compound is a versatile precursor for the synthesis of substituted quinolines via the Doebner-von Miller reaction. The provided protocol offers a reliable method for the preparation of a representative quinoline derivative, which can be adapted for the synthesis of a variety of analogues for further investigation in drug discovery and materials science. The straightforward nature of the reaction and the accessibility of the starting materials make this a valuable transformation in organic synthesis.

References

Application Notes and Protocols for the Synthesis of 3-isopropyl-4-methylaniline via Friedel-Crafts Alkylation

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

3-isopropyl-4-methylaniline is a substituted aniline derivative with potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. This document outlines a reliable, multi-step laboratory protocol for its synthesis, centered around a key Friedel-Crafts alkylation reaction.

This protocol, therefore, details a robust three-step synthesis:

-

Protection: Acetylation of the starting material, 4-methylaniline (p-toluidine), to form 4-methylacetanilide.

-

Friedel-Crafts Alkylation: Introduction of the isopropyl group at the 3-position of 4-methylacetanilide using an alkylating agent and a Lewis acid catalyst.

-

Deprotection: Acid-catalyzed hydrolysis of the acetamido group to yield the final product, 3-isopropyl-4-methylaniline.

Experimental Protocols

Step 1: Protection (Acetylation) of 4-methylaniline

This procedure protects the amino group as an acetamide to prevent side reactions in the subsequent alkylation step.

Materials:

-

4-methylaniline (p-toluidine)

-

Acetic anhydride

-

Concentrated hydrochloric acid (HCl)

-

Sodium acetate (anhydrous)

-

Deionized water

-

Ethanol (95%)

-

Erlenmeyer flasks, beakers, magnetic stirrer, heating plate, ice bath, Büchner funnel, and filtration apparatus.

Protocol:

-

In a 250 mL Erlenmeyer flask, suspend 10.7 g (0.1 mol) of 4-methylaniline in 100 mL of water.

-

While stirring, add 10 mL of concentrated hydrochloric acid to dissolve the amine, forming the hydrochloride salt.

-

In a separate beaker, prepare a solution of 15 g of sodium acetate in 50 mL of water.

-

To the stirring solution of 4-methylaniline hydrochloride, add 12.0 mL (approx. 13 g, 0.127 mol) of acetic anhydride.

-

Immediately after adding the acetic anhydride, add the sodium acetate solution in one portion.[2]

-

Stir the mixture vigorously and cool it in an ice bath for 20-30 minutes to facilitate the precipitation of the product.

-

Collect the white precipitate of 4-methylacetanilide by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two portions of cold deionized water.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure 4-methylacetanilide.

-

Dry the purified crystals in a desiccator or a vacuum oven at low heat. The expected yield is typically high.

Step 2: Friedel-Crafts Alkylation of 4-methylacetanilide

This core step introduces the isopropyl group onto the aromatic ring at the position ortho to the activating acetamido group.

Materials:

-

4-methylacetanilide (from Step 1)

-

2-bromopropane (isopropyl bromide)

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser with drying tube, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Protocol:

-

Caution: This reaction must be performed in a well-ventilated fume hood. Aluminum chloride is highly hygroscopic and reacts violently with water.

-

In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 14.9 g (0.1 mol) of 4-methylacetanilide and 100 mL of anhydrous dichloromethane. Stir until the solid dissolves.

-

Cool the flask in an ice bath to 0-5 °C.

-

Carefully and in portions, add 29.3 g (0.22 mol) of anhydrous aluminum chloride to the stirring solution. The mixture may become warm and HCl gas may evolve.

-

Once the addition is complete, allow the mixture to stir at 0-5 °C for 15 minutes.

-

Add 11.0 mL (13.5 g, 0.11 mol) of 2-bromopropane dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the flask again in an ice bath and carefully quench the reaction by slowly adding 100 mL of ice-cold water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 3-isopropyl-4-methylacetanilide. The product may be used directly in the next step or purified by column chromatography if necessary.

Step 3: Deprotection (Hydrolysis) of 3-isopropyl-4-methylacetanilide

The final step removes the acetyl protecting group to reveal the target amine.

Materials:

-

Crude 3-isopropyl-4-methylacetanilide (from Step 2)

-

Sulfuric acid (e.g., 30-50% aqueous solution) or Concentrated HCl

-

Sodium hydroxide (10% aqueous solution)

-

Diethyl ether or Dichloromethane for extraction

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, pH paper.

Protocol:

-

Place the crude 3-isopropyl-4-methylacetanilide from the previous step into a 250 mL round-bottom flask.

-

Add 100 mL of 30% aqueous sulfuric acid.[3]

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 1-2 hours, or until the disappearance of the starting material is confirmed by TLC.

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Slowly and carefully neutralize the acidic solution by adding 10% aqueous sodium hydroxide until the solution is basic (pH > 10), as checked with pH paper.

-

Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield crude 3-isopropyl-4-methylaniline.

-

The final product can be purified by vacuum distillation to obtain a colorless to pale yellow oil.

Data Presentation

The following table summarizes the key quantitative data for the three-step synthesis. Yields are representative and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Product | Molar Mass ( g/mol ) | Typical Yield (%) |

| 1 | Acetylation | 4-methylaniline | 4-methylacetanilide | 107.15 → 149.19 | 85 - 95% |

| 2 | Friedel-Crafts Alkylation | 4-methylacetanilide | 3-isopropyl-4-methylacetanilide | 149.19 → 191.27 | 60 - 75% |

| 3 | Hydrolysis | 3-isopropyl-4-methylacetanilide | 3-isopropyl-4-methylaniline | 191.27 → 149.23 | 80 - 90% |

Reaction Scheme and Workflow Visualization

The overall synthetic strategy is depicted below.

References

Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of 4-methyl-3-(propan-2-yl)aniline in the synthesis of azo dyes. Due to a lack of specific examples in the current scientific literature for this particular aniline derivative, this note presents a generalized, representative protocol for the synthesis of a hypothetical azo disperse dye. The methodologies, data, and diagrams are based on established principles of azo dye chemistry and are intended to serve as a foundational guide for researchers exploring the use of novel substituted anilines in dye development.

Introduction

Azo dyes are the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-). The color of these dyes can be readily tuned by the judicious selection of aromatic amines (diazo components) and coupling components. The substituent groups on these aromatic rings play a crucial role in determining the final color, solubility, and fastness properties of the dye. 4-Methyl-3-(propan-2-yl)aniline, with its specific substitution pattern, presents an interesting candidate for the synthesis of novel azo dyes with potentially unique shades and properties. This document outlines a general procedure for its use as a diazo component in the synthesis of a disperse dye, suitable for coloring hydrophobic fibers like polyester.

Hypothetical Dye Synthesis: A General Overview

The synthesis of an azo dye from 4-methyl-3-(propan-2-yl)aniline typically follows a two-step process:

-

Diazotization: The primary aromatic amine, 4-methyl-3-(propan-2-yl)aniline, is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite, in an acidic medium at low temperatures (0-5 °C).

-

Azo Coupling: The resulting diazonium salt solution is then reacted with a suitable coupling component. For the synthesis of a disperse dye, an electron-rich aromatic compound, such as N,N-diethylaniline, is commonly used. The electrophilic diazonium ion attacks the electron-rich coupling component to form the stable azo dye.

Diagram of the General Synthesis Workflow

Application Notes and Protocols for the Quantification of 4-Methyl-3-(1-methylethyl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 4-Methyl-3-(1-methylethyl)benzenamine. The methodologies described are based on common analytical techniques and are intended to serve as a starting point for method development and validation.

Introduction

This compound is an aromatic amine that may be of interest as a process intermediate, impurity, or a starting material in the synthesis of various organic compounds, including pharmaceuticals. Accurate and precise quantification of this compound is crucial for process control, quality assurance, and regulatory compliance. This document outlines potential analytical methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the determination of this compound.

Quantitative Data Summary

As no specific experimental data for the quantification of this compound is publicly available, the following table represents typical data that could be obtained using the described analytical methods. These values are illustrative and would need to be determined experimentally during method validation.

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Linearity (r²) | > 0.998 | > 0.997 | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | 0.001 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL | 0.003 µg/mL |

| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |

| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

Workflow:

Caption: HPLC-UV Experimental Workflow.

a. Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Water, HPLC grade (e.g., Milli-Q or equivalent).

-

Formic acid or Phosphoric acid, analytical grade.

-

This compound reference standard.

b. Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic Acid in Water. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1][2]

-

Mobile Phase B: Acetonitrile.

-

Diluent: 50:50 (v/v) Acetonitrile:Water.

-

Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

c. Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Gradient or isocratic elution can be employed. A starting point for a gradient could be:

-

0-1 min: 30% B

-

1-10 min: 30% to 70% B

-

10-12 min: 70% to 30% B

-

12-15 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined by UV scan of the analyte (typically around 254 nm for aromatic compounds).

-

Injection Volume: 10 µL.

d. Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the diluent (blank), followed by the calibration standards in increasing order of concentration.

-

Inject the samples to be analyzed.

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the quantification of this compound using GC-MS.

Workflow:

Caption: GC-MS Experimental Workflow.

a. Instrumentation and Materials:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column suitable for amine analysis (e.g., HP-5ms, DB-5ms, or equivalent; 30 m x 0.25 mm, 0.25 µm film thickness).[3]

-

Helium (carrier gas), high purity.

-

Methanol or Dichloromethane, GC grade.

-

This compound reference standard.

-

Optional: Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

b. Preparation of Solutions:

-

Diluent: Methanol or Dichloromethane.

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in the diluent.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent.

c. GC-MS Conditions:

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 10:1) or splitless, depending on the required sensitivity.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold at 280 °C for 5 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for initial identification, then Selected Ion Monitoring (SIM) for quantification using characteristic ions of the analyte.

d. Procedure:

-

Optimize the GC-MS conditions by injecting a standard solution in full scan mode to determine the retention time and fragmentation pattern of the analyte.

-

Select appropriate ions for SIM mode (typically the molecular ion and 2-3 characteristic fragment ions).

-

Inject the calibration standards and samples in SIM mode.

-

Construct a calibration curve and quantify the analyte in the samples as described for the HPLC method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a highly sensitive and selective LC-MS/MS method for the quantification of this compound, suitable for trace-level analysis.

Workflow:

Caption: LC-MS/MS Experimental Workflow.

a. Instrumentation and Materials:

-

LC system coupled to a triple quadrupole mass spectrometer.

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Acetonitrile, LC-MS grade.

-

Water, LC-MS grade.

-

Formic acid, LC-MS grade.

-

This compound reference standard.

b. Preparation of Solutions:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Diluent: 50:50 (v/v) Acetonitrile:Water.

-

Standard Solutions: Prepare stock and calibration standards as described for the HPLC method, but at lower concentrations suitable for LC-MS/MS analysis (e.g., ng/mL range).

c. LC-MS/MS Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase: A suitable gradient, for example:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% to 90% B

-

3.0-3.5 min: 90% B

-

3.5-3.6 min: 90% to 10% B

-

3.6-5.0 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MS Parameters:

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 60 psi

-

Curtain Gas: 35 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500 °C

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺. The product ions need to be determined by infusing a standard solution and performing a product ion scan.

d. Procedure:

-

Optimize the MS parameters (e.g., declustering potential, collision energy) for the specific MRM transitions of the analyte by infusing a standard solution.

-

Equilibrate the LC-MS/MS system.

-

Inject the calibration standards and samples.

-

Construct a calibration curve using the peak areas of the most intense MRM transition.

-

Quantify the analyte in the samples.

Method Validation Parameters

For all the above methods, a full validation according to ICH guidelines or other relevant regulatory standards should be performed. This includes, but is not limited to, the determination of:

-

Specificity

-

Linearity and Range

-

Accuracy

-

Precision (Repeatability and Intermediate Precision)

-

Limit of Detection (LOD)

-

Limit of Quantitation (LOQ)

-

Robustness

-

Stability of solutions

Safety Precautions

-

Always work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.[4]

This document is intended to be a guide. The specific conditions for each method should be optimized for the particular instrumentation and sample matrix being used.

References

- 1. Separation of Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Benzenamine, N-ethyl-4-methyl- | SIELC Technologies [sielc.com]

- 3. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride : Oriental Journal of Chemistry [orientjchem.org]

- 4. flinnsci.com [flinnsci.com]